molecular formula C8H9BrN2O B14311472 4-(Bromomethyl)benzohydrazide CAS No. 116274-14-7

4-(Bromomethyl)benzohydrazide

Cat. No.: B14311472
CAS No.: 116274-14-7
M. Wt: 229.07 g/mol
InChI Key: ZGOROAWVRUSDDV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzohydrazide is an organic compound with the molecular formula C8H9BrN2O It is characterized by a benzene ring substituted with a bromomethyl group and a hydrazide functional group

Synthetic Routes and Reaction Conditions:

    Bromination of Benzohydrazide: One common method involves the bromination of benzohydrazide. Benzohydrazide is treated with bromine in the presence of a suitable solvent like acetic acid, leading to the formation of this compound.

    Hydrazinolysis of 4-(Bromomethyl)benzoic Acid: Another method involves the reaction of 4-(Bromomethyl)benzoic acid with hydrazine hydrate under reflux conditions. This reaction typically uses ethanol as a solvent and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance safety and efficiency.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.

    Condensation: Typically involves aldehydes or ketones in the presence of acid or base catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.

    Condensation Products: Hydrazones and related derivatives.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Primary amines.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Ligand Formation: Acts as a precursor for the synthesis of ligands used in coordination chemistry.

Biology and Medicine:

    Antimicrobial Agents: Investigated for potential antimicrobial properties due to its ability to form bioactive hydrazone derivatives.

    Drug Development: Used in the development of novel drug candidates, particularly in the field of oncology and infectious diseases.

Industry:

    Polymer Chemistry: Utilized in the synthesis of polymers with specific functional groups for advanced material applications.

    Dye and Pigment Production: Serves as an intermediate in the production of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzohydrazide largely depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its hydrazide group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    4-(Chloromethyl)benzohydrazide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and applications.

    4-(Methyl)benzohydrazide: Lacks the halogen substituent, resulting in different chemical properties and reactivity.

Uniqueness: 4-(Bromomethyl)benzohydrazide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity patterns, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

CAS No.

116274-14-7

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-(bromomethyl)benzohydrazide

InChI

InChI=1S/C8H9BrN2O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,5,10H2,(H,11,12)

InChI Key

ZGOROAWVRUSDDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)NN

Origin of Product

United States

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